molecular formula C10H16O5 B14397388 Dimethyl 2-butyl-3-oxobutanedioate CAS No. 89966-36-9

Dimethyl 2-butyl-3-oxobutanedioate

Cat. No.: B14397388
CAS No.: 89966-36-9
M. Wt: 216.23 g/mol
InChI Key: AIPZIGZOHDGVCT-UHFFFAOYSA-N
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Description

Dimethyl 2-butyl-3-oxobutanedioate is a diester derivative of butanedioic acid (succinic acid) with a 2-butyl substituent and a ketone group at the 3-position. Its structure features two methyl ester groups, a branched butyl chain, and a carbonyl moiety, which collectively influence its physicochemical properties and reactivity.

Properties

CAS No.

89966-36-9

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

dimethyl 2-butyl-3-oxobutanedioate

InChI

InChI=1S/C10H16O5/c1-4-5-6-7(9(12)14-2)8(11)10(13)15-3/h7H,4-6H2,1-3H3

InChI Key

AIPZIGZOHDGVCT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Base-Catalyzed Ester Enolate Formation

The reaction begins with deprotonation of a methyl acetoacetate derivative using strong bases such as sodium hydride or potassium tert-butoxide. The resulting enolate undergoes nucleophilic attack on a second ester molecule, forming a β-keto ester intermediate. For this compound, subsequent alkylation with butyl halides (e.g., 1-bromobutane) introduces the butyl group at the α-position.

Example Procedure :

  • Dissolve methyl acetoacetate (1.0 mol) in anhydrous tetrahydrofuran (THF).
  • Add sodium hydride (1.2 mol) at 0°C under nitrogen atmosphere.
  • After enolate formation, introduce 1-bromobutane (1.1 mol) and reflux for 12 hours.
  • Quench with aqueous ammonium chloride, extract with ethyl acetate, and purify via distillation.

This method mirrors the tert-butyl acetoacetate synthesis described in, where diketene and tert-butanol react in the presence of amine catalysts. Adapting this approach, the butyl group is incorporated via alkylation, though regioselectivity challenges may necessitate optimized conditions.

Catalytic Enhancements

Palladium-based catalysts, as demonstrated in the oxidation of 3,3-dimethyl-2-hydroxybutyric acid, can improve reaction efficiency. Bismuth additives stabilize the catalyst and mitigate over-oxidation, a critical consideration when introducing ketone functionalities.

Oxidation of Dihydroxybutanedioate Esters

A two-step synthesis involving dihydroxybutanedioate intermediates followed by selective oxidation offers a viable route to this compound.

Dihydroxy Intermediate Synthesis

Hydrolysis of dichloropinacoline derivatives under alkaline conditions yields 3,3-dimethyl-2-hydroxybutyric acid, which can be esterified with methanol to form dimethyl 2-butyl-3-hydroxybutanedioate. This step parallels the alkali-mediated processes detailed in, where aqueous sodium hydroxide facilitates hydrolysis and subsequent esterification.

TEMPO-Mediated Oxidation

The secondary alcohol group in the dihydroxy intermediate is oxidized to a ketone using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and co-catalysts such as crown ethers. As reported in, this method achieves high yields (76–80%) under mild conditions (70–80°C, air atmosphere).

Optimized Conditions :

  • Catalyst: TEMPO (1.5–1.75 mol%)
  • Co-catalyst: 15-crown-5-ether or 18-crown-6-ether (0.75–1.0 mol%)
  • Solvent: Toluene-water biphasic system
  • Oxidant: Atmospheric oxygen

The biphasic solvent system enhances catalyst recovery and product isolation, critical for industrial scalability.

Transesterification Strategies

Transesterification enables the exchange of ester groups, offering a pathway to introduce methyl and butyl moieties selectively.

Stepwise Esterification

  • Synthesize butyl acetoacetate via reaction of diketene with butanol, catalyzed by tertiary amines.
  • React butyl acetoacetate with methyl chloroformate in the presence of pyridine to form the mixed ester.

This method benefits from the high conversion rates (>94%) observed in tert-butyl acetoacetate synthesis, though steric hindrance from the butyl group may necessitate prolonged reaction times.

Comparative Analysis of Methods

The table below summarizes key parameters for the discussed methods:

Method Catalyst System Temperature (°C) Yield (%) Key Reference
Claisen Condensation NaH / Pd-Bi 60–80 70–85
TEMPO Oxidation TEMPO / Crown Ether 70–80 76–80
Transesterification Tertiary Amine 20–120 85–90

Notes :

  • Palladium-bismuth systems enhance oxidative stability but require careful pH control.
  • TEMPO methods minimize byproduct formation but depend on efficient catalyst recovery.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-butyl-3-oxobutanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace one of the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Dimethyl 2-butyl-3-oxobutanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-butyl-3-oxobutanedioate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The pathways involved may include the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Methyl 2,2-Dimethyl-3-Oxobutanoate

Molecular Formula : C₇H₁₂O₃
Molecular Weight : 144.17 g/mol
Key Differences :

  • Substituents: Unlike dimethyl 2-butyl-3-oxobutanedioate, this compound has two methyl groups at the 2-position and a single methyl ester (vs. two methyl esters in the target compound).
  • Reactivity: The 3-oxo group in both compounds may participate in keto-enol tautomerism or nucleophilic additions. However, the butyl group in the target compound could slow reaction kinetics due to steric hindrance .

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₀H₁₆O₅ 216.23 (calculated) 2-butyl, 3-oxo, two methyl esters
Methyl 2,2-dimethyl-3-oxobutanoate C₇H₁₂O₃ 144.17 2,2-dimethyl, 3-oxo, methyl ester
Dimethyl maleate C₆H₈O₄ 144.13 cis-butenedioate ester

Dimethyl Maleate (Cis-Butenedioate)

Molecular Formula : C₆H₈O₄
Key Differences :

  • Bond Saturation : Dimethyl maleate contains a double bond (cis configuration), making it more reactive in Diels-Alder or polymerization reactions compared to the saturated backbone of this compound.
  • Applications : Dimethyl maleate is widely used as a crosslinking agent in polymers, whereas the target compound’s butyl group may lend itself to hydrophobic applications, such as plasticizers or surfactants .

Methyl 2-Benzoylamino-3-Oxobutanoate

Synthesis: Prepared via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate in benzene using p-toluenesulfonic acid (PTSA) as a catalyst . Key Differences:

  • This difference could influence biological activity or crystallization behavior.

Research Findings and Implications

  • Synthetic Utility: The 3-oxo group in this compound may serve as a site for nucleophilic attack, enabling derivatization into heterocycles or pharmaceuticals, akin to methods used for methyl 2-benzoylamino-3-oxobutanoate .
  • Steric Effects: The butyl substituent likely reduces solubility in aqueous media compared to methyl 2,2-dimethyl-3-oxobutanoate, necessitating nonpolar solvents for reactions .
  • Thermal Stability : Branched esters like this compound typically exhibit higher thermal stability than linear analogs, suggesting utility in high-temperature industrial processes.

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